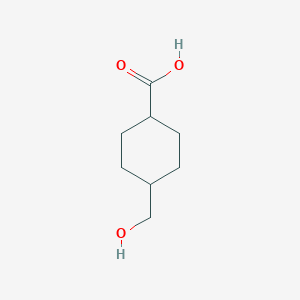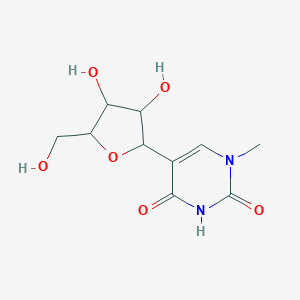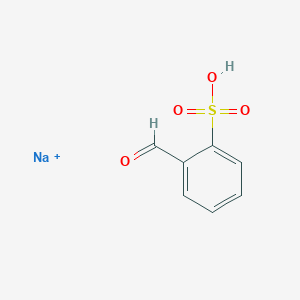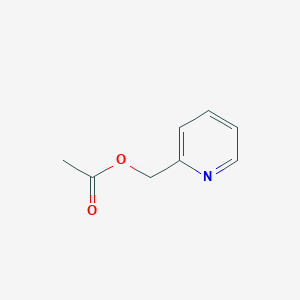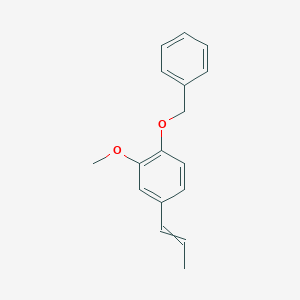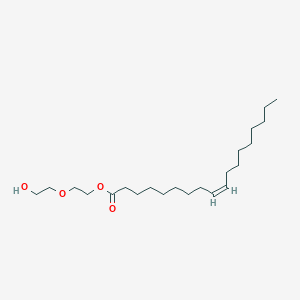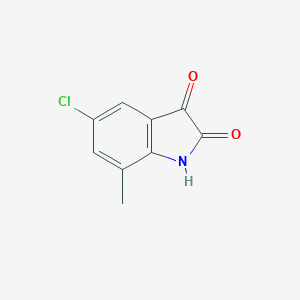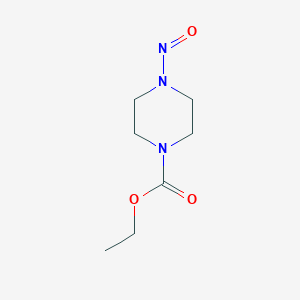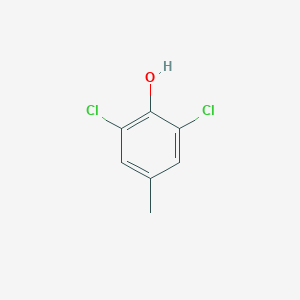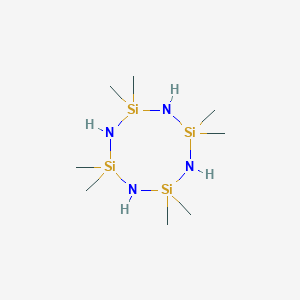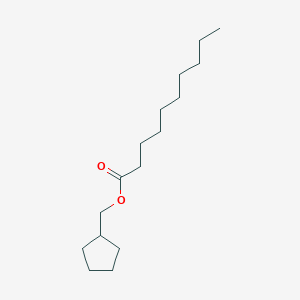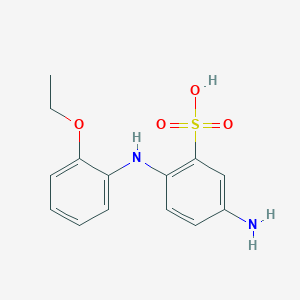![molecular formula C25H20N4O4 B086910 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 13753-72-5](/img/structure/B86910.png)
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide, also known as HONH-Ph-NH-CO-Nap-OCH3, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry.
作用機序
The mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is not fully understood. However, it is believed that this compound acts as a chelating agent, forming a complex with metal ions such as copper and zinc. This complex formation leads to a change in the optical properties of the compound, making it useful in analytical chemistry applications.
Biochemical and Physiological Effects
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities. These activities make it a potential candidate for the development of drugs for the treatment of various diseases such as arthritis and cancer.
実験室実験の利点と制限
One of the significant advantages of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its high selectivity towards metal ions such as copper and zinc. This selectivity makes it useful in the determination of trace amounts of these metals in biological samples. Additionally, this compound has a high molar extinction coefficient, making it useful in spectrophotometric measurements. However, one of the limitations of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its low solubility in water, which can make it challenging to use in some applications.
将来の方向性
There are several future directions for the research of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3. One of the directions is the development of new synthetic routes for the compound that can improve its yield and solubility. Additionally, there is a need for more studies to understand the mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 and its potential applications in drug development. Furthermore, there is a need for more studies to investigate the biochemical and physiological effects of this compound to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry. The synthesis method of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps, and it has been used in various scientific research applications. Although the mechanism of action and biochemical and physiological effects of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 are not fully understood, it has potential applications in drug development and the treatment of various diseases.
合成法
The synthesis of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps. The first step is the preparation of 4-aminoacetophenone, which is then reacted with hydroxylamine hydrochloride to form 4-(hydroxyimino) acetophenone. The resulting compound is then reacted with 4-nitrobenzenediazonium chloride to form 4-(hydroxyiminomethyl)phenyl diazonium chloride. This compound is then reacted with 3-hydroxy-2-naphthoic acid to form 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3.
科学的研究の応用
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has been used in various scientific research applications. One of the significant applications is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper. 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
特性
CAS番号 |
13753-72-5 |
|---|---|
分子式 |
C25H20N4O4 |
分子量 |
440.4 g/mol |
IUPAC名 |
3-hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O4/c1-33-20-12-10-18(11-13-20)27-25(31)22-14-17-4-2-3-5-21(17)23(24(22)30)29-28-19-8-6-16(7-9-19)15-26-32/h2-15,30,32H,1H3,(H,27,31) |
InChIキー |
KHSLVOXXCDXGFS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




